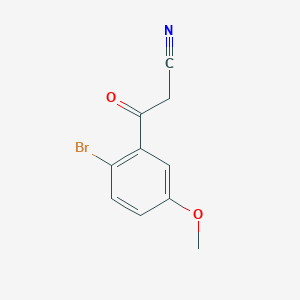
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile involves reactions with nucleophiles in acetonitrile, in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst, leading to cyclopropane bis-lactones or other cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Additionally, reactions with stabilized carbanions in a solid-liquid two-phase system yield cyclopropane lactones or fused heterocyclic compounds (Francisco Farin˜a et al., 1987).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates, reveal a trigonal pyramid configuration for the bismuth atoms with distorted trigonal bipyramidal coordination in the presence of carboxylate substituents (Sharutin et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile derivatives often involve ring transformations and the formation of novel products under specific conditions. For instance, reactions with titanium tetrabromide can lead to novel ring transformation products, showcasing the compound's reactivity and the potential for creating diverse derivatives (Harada et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, have been extensively studied. For example, 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane exhibits a chair conformation with equatorial orientation of the methoxyphenyl substituent, with studies supporting these findings through NMR and X-ray diffraction analysis (Khazhiev et al., 2018).
Chemical Properties Analysis
Scientific Research Applications
Sulfur-Directed Addition to Alkenes : This compound is used in reactions with alkenes substituted at the 1,2-positions by phenyl, thiophene, and furan rings, in the presence of Mn(OAc)3. This leads to the formation of dihydrofuran derivatives with specific regioselectivity, as detailed in the study by Deliomeroglu, Dengiz, Çalışkan, & Balcı (2012) (Deliomeroglu et al., 2012).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs : Kaping, Kalita, Sunn, Singha, & Vishwakarma (2016) used this compound for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in an environmentally benign process. These compounds have shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Formation of Cyclopropane Lactones : Farin˜a, Maestro, Martín, & Soria (1987) reported the use of this compound in the reaction with stabilized carbanions, leading to the formation of cyclopropane lactones and fused heterocyclic compounds (Farin˜a et al., 1987).
Synthesis of Novel Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Farag, Dawood, & Kandeel (1997) utilized this compound in the synthesis of novel thiadiazole derivatives and polysubstituted thiophene. These reactions involved a series of steps including the reaction with phenylisothiocyanate and hydrazonoyl bromides (Farag et al., 1997).
Study of Bromophenol Derivatives : Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lu, & Shi (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. These compounds were studied for their potential activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZISNDFOXXQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384421 | |
| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
175136-65-9 | |
| Record name | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
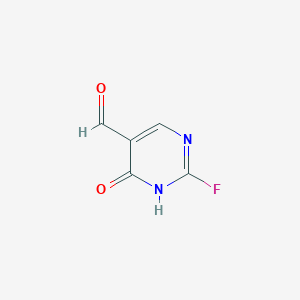
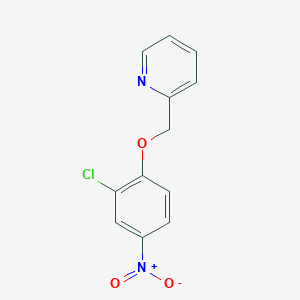
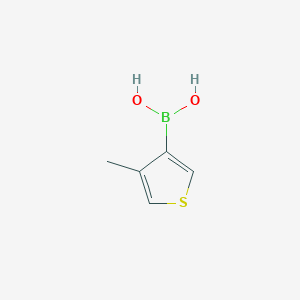
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
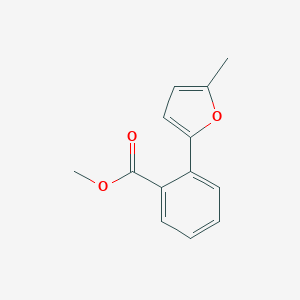




![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)


![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)